molecular formula C8H3F5O2 B1405150 2,6-Difluoro-4-(trifluoromethyl)benzoic acid CAS No. 1309597-24-7

2,6-Difluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B1405150
M. Wt: 226.1 g/mol
InChI Key: RYWDDEGVJSAZLQ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular weight of 226.1 . It is used as an organic intermediate in synthesis . The IUPAC name for this compound is 2,6-difluoro-4-(trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-(trifluoromethyl)benzoic acid is 1S/C8H3F5O2/c9-4-1-3 (8 (11,12)13)2-5 (10)6 (4)7 (14)15/h1-2H, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-(trifluoromethyl)benzoic acid is a solid at room temperature . It should be stored in a sealed container in a dry, cool, and well-ventilated place .

Scientific Research Applications

Chemical Synthesis and Modification

  • The compound has been utilized in chemical synthesis. For example, 1,3-Bis(trifluoromethyl)benzene was regioselectively metalated and subsequently carboxylated to give 2,6-bis(trifluoromethyl)benzoic acid. This process included transformations to benzoic acid derivatives like benzoyl fluoride, benzyl alcohol, and benzaldehyde (Dmowski & Piasecka-Maciejewska, 1998).

Study of Physical and Chemical Properties

  • Investigations into the ionization of fluorobenzoic acids, including 2,6-difluorobenzoic acid, have been conducted. These studies involve precision conductance measurements to analyze ionization constants and limiting conductances at various temperatures, providing insights into their physical and chemical behaviors in solutions (Strong, Waes, & Doolittle, 1982).

Application in Medicinal Chemistry

  • A study described the synthesis and application of a polyacrylic derivative of Triflusal (2-acetyloxy-4-trifluoromethyl)benzoic acid for use as resorbable coatings of vascular grafts. This research underscores the potential medical applications of such compounds in the development of antithrombogenic materials (Rodri´guez et al., 1999).

Environmental and Analytical Chemistry

  • The compound has been evaluated in environmental studies. For instance, the transport properties of different fluorobenzoates, including 2,6-difluorobenzoate, were compared to study water movement in porous media. Such research is crucial for understanding the environmental behavior of these compounds (Jaynes, 1994).

Photoassisted Degradation Studies

  • Research on the degradation of trifluoromethyl benzoic acid isomers, including 2,6-difluoro-4-(trifluoromethyl)benzoic acid, in aqueous media under UVC irradiation has been conducted. This study is significant for understanding the environmental fate and degradation pathways of these compounds (Tsukamoto et al., 2019).

Safety And Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, and keeping containers tightly closed .

properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWDDEGVJSAZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-(trifluoromethyl)benzoic acid

CAS RN

1309597-24-7
Record name 2,6-difluoro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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